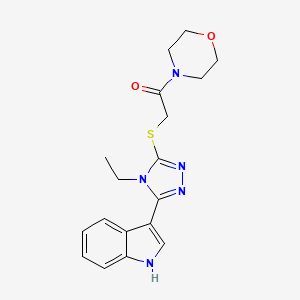

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Description

This compound belongs to the 1,2,4-triazole class, characterized by a sulfur-linked morpholinoethanone group at position 3 and a 1H-indol-3-yl substituent at position 5 of the triazole core. The ethyl group at position 4 enhances steric stability, while the indole moiety introduces aromatic and hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-2-23-17(14-11-19-15-6-4-3-5-13(14)15)20-21-18(23)26-12-16(24)22-7-9-25-10-8-22/h3-6,11,19H,2,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWJAZLBAGURMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide . The final step involves the coupling of the indole and triazole intermediates with morpholine and ethanone under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of each step in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the triazole and indole moieties. The characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compound .

Antimicrobial Activity

Studies indicate that compounds containing the 1,2,4-triazole nucleus exhibit varying degrees of antimicrobial activity. For instance, a related study demonstrated that derivatives with similar structures showed weak antimicrobial effects against specific bacterial strains . This suggests that while the compound may not be highly effective as an antimicrobial agent, it could serve as a lead compound for further modifications aimed at enhancing efficacy.

Anticancer Potential

The 1,2,4-triazole scaffold has been widely investigated for its anticancer properties. Research highlights that compounds with this nucleus can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under discussion may also exhibit similar anticancer properties, warranting further investigation into its effects on different cancer cell lines.

Antioxidant Activity

Antioxidant activity is another area where this compound could have applications. Compounds with indole and triazole structures have been reported to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases . The potential for this compound to act as an antioxidant can be explored through in vitro assays.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated a series of triazole derivatives for their anticancer activity against various human cancer cell lines. The results indicated that compounds similar to 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis mediated by mitochondrial pathways .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on SAR within triazole-containing compounds, modifications to the side chains were shown to enhance biological activity significantly. This study emphasized the importance of the indole component in increasing the binding affinity to target proteins involved in cancer progression . Such insights could guide future modifications of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone to optimize its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The indole and triazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Key Structural Differences :

- Core Triazole Modifications: Target Compound: 4-Ethyl, 5-indol-3-yl, 3-(thio-morpholinoethanone). VUAA1 (Evidenced in ): 4-Ethyl, 5-pyridin-3-yl, 3-(thio-acetamide). Compounds 6a–7b (): 4-Allyl, 5-pyridinyl derivatives with acetamide or acetic acid groups.

The indole ring in the target compound provides a bulkier, more electron-rich aromatic system compared to pyridinyl or phenyl substituents in analogs.

Physicochemical Properties

The morpholino group in the target compound likely improves aqueous solubility compared to VUAA1’s acetamide or Compound 6a’s allyl-pyridinyl structure.

Critical Discussion of Substituent Effects

- Indole vs.

- Morpholinoethanone vs. Acetamide: The morpholine ring’s cyclic ether improves metabolic stability and solubility, addressing limitations of linear acetamide chains in VUAA1 .

- Ethyl vs. Allyl at Position 4 : Ethyl provides greater steric stability than allyl (), reducing unwanted reactivity.

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a novel organic molecule that combines an indole ring, a triazole ring, and a morpholinoethanone moiety. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

Synthesis

The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves several key steps:

- Preparation of Indole and Triazole Precursors : The indole ring is synthesized via Fischer indole synthesis, while the triazole is formed through Huisgen cycloaddition.

- Thioether Linkage Formation : The indole precursor is coupled with a thiol-containing triazole under basic conditions.

- Final Product Formation : The resulting compound is then reacted with morpholinoethanone to yield the target molecule.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Interaction : The indole and triazole rings may interact with various enzymes or receptors, modulating their activity.

- Biochemical Pathway Modulation : The compound may inhibit or activate specific biochemical pathways leading to its observed effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone showed promising MIC values against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 250 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 - 1000 |

| Bacillus subtilis | 250 - 500 |

| Escherichia coli | Not specified |

Anticancer Activity

The compound has also been evaluated for anticancer properties:

- Cell Viability Assays : Certain derivatives exhibited significant antiproliferative activities against various cancer cell lines with IC50 values in the micromolar range (less than 10 μM). Notably, compounds demonstrated preferential suppression of rapidly dividing cells .

Case Studies

- Antibacterial Study : A study synthesized a series of indole-triazole conjugates and tested them against Gram-positive bacteria. The introduction of sulfur into the triazole ring enhanced bioactivity due to increased lipophilicity and better membrane penetration .

- Cytotoxicity Evaluation : A range of synthesized compounds were tested for cytotoxicity against cancer cell lines. Compounds showed varying degrees of effectiveness, with some leading candidates demonstrating significant growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.